molecular formula C11H14N4O B14141906 5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine CAS No. 502685-71-4

5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B14141906
CAS No.: 502685-71-4
M. Wt: 218.26 g/mol
InChI Key: VABAWOXTTXBSGW-UHFFFAOYSA-N
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Description

5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxyphenyl group attached to an ethyl chain, which is further connected to the triazole ring. The presence of the methoxy group and the triazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-[2-(4-hydroxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

502685-71-4

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4O/c1-16-9-5-2-8(3-6-9)4-7-10-13-11(12)15-14-10/h2-3,5-6H,4,7H2,1H3,(H3,12,13,14,15)

InChI Key

VABAWOXTTXBSGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)N

Origin of Product

United States

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